molecular formula C10H7F3N4O B3162955 1-[3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone CAS No. 882747-79-7

1-[3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone

Cat. No.: B3162955
CAS No.: 882747-79-7
M. Wt: 256.18 g/mol
InChI Key: MIQMLXTYGSKPKT-UHFFFAOYSA-N
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Description

1-[3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone is a useful research compound. Its molecular formula is C10H7F3N4O and its molecular weight is 256.18 g/mol. The purity is usually 95%.
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Biological Activity

1-[3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone is a compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a triazole ring and a trifluoromethyl group attached to a pyridine moiety. The molecular formula is C9H7F3N4OC_9H_7F_3N_4O with a molecular weight of approximately 228.17 g/mol.

PropertyValue
Molecular FormulaC9H7F3N4OC_9H_7F_3N_4O
Molecular Weight228.17 g/mol
CAS Number351325-27-4

The biological activity of triazole derivatives often involves their ability to interact with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical processes. Additionally, the trifluoromethyl group enhances lipophilicity, allowing better cell membrane penetration. This enables the compound to inhibit enzymes by binding to their active sites, blocking their catalytic activity .

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, studies on related compounds have reported minimum inhibitory concentrations (MIC) as low as 0.0063 μmol/mL against E. coli .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through cytokine release assays in peripheral blood mononuclear cells (PBMCs). Compounds structurally related to this compound have shown a reduction in TNF-α production by approximately 44–60% at optimal concentrations . This suggests that such derivatives could be valuable in treating inflammatory conditions.

Anticancer Activity

Recent investigations into the anticancer properties of triazole derivatives have revealed promising results. Compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. Notably, some derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies.

Study on Antimicrobial Efficacy

A study published in April 2023 evaluated the antimicrobial activity of new 1,2,4-triazole derivatives against various bacterial strains. The results indicated that certain modifications in the chemical structure significantly enhanced antimicrobial efficacy compared to traditional antibiotics .

Evaluation of Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of triazole derivatives in PBMC cultures stimulated by lipopolysaccharides (LPS). The findings demonstrated that specific compounds could mimic or exceed the effects of established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen in reducing pro-inflammatory cytokines .

Properties

IUPAC Name

1-[3-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N4O/c1-6(18)9-8(17-5-14-4-16-17)2-7(3-15-9)10(11,12)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQMLXTYGSKPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)C(F)(F)F)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301157932
Record name 1-[3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301157932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882747-79-7
Record name 1-[3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882747-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301157932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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